

GNE-4997: A Deep Dive into its Kinase Selectivity Profile

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Compound of Interest		
Compound Name:	GNE-4997	
Cat. No.:	B10787527	Get Quote

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Introduction

GNE-4997 is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] As a member of the Tec family of non-receptor tyrosine kinases, ITK's role in T-cell activation and differentiation makes it a compelling target for therapeutic intervention in autoimmune diseases and other T-cell mediated disorders. This technical guide provides a comprehensive overview of the kinase selectivity profile of **GNE-4997**, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Data: Kinase Inhibition Profile of GNE-4997

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. **GNE-4997** has been profiled against a panel of kinases to ascertain its specificity for ITK.

Biochemical Kinase Inhibition

The following table summarizes the biochemical potency of **GNE-4997** against ITK and other related kinases.



Kinase Target	Assay Type	Result (nM)
ITK	Ki	0.09

Data sourced from publicly available information.

Cellular Activity

The cellular potency of **GNE-4997** was assessed by its ability to inhibit the phosphorylation of a key downstream substrate of ITK, Phospholipase C-gamma 1 (PLCy1), in a cellular context.

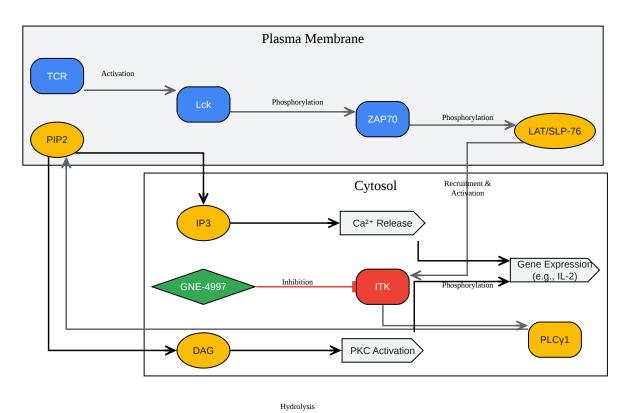
Cellular Target	Cell Line	Assay Type	Result (nM)
ITK (functional inhibition)	Jurkat cells	pPLCy1 IC50	4

Data sourced from publicly available information.[1][2]

Signaling Pathway Context

GNE-4997 exerts its effect by inhibiting ITK within the T-cell receptor signaling cascade. Upon TCR activation, a series of phosphorylation events leads to the recruitment and activation of ITK. Activated ITK then phosphorylates and activates PLCy1, which in turn catalyzes the hydrolysis of PIP2 into the second messengers IP3 and DAG, leading to downstream signaling events that culminate in T-cell activation, proliferation, and cytokine release.





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TCR Signaling Pathway and GNE-4997 Inhibition

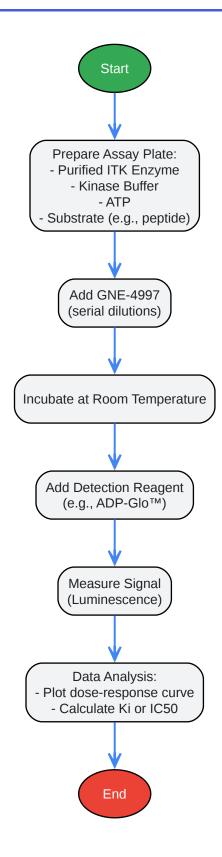
Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental procedures used to characterize the kinase selectivity of **GNE-4997**.

Biochemical Kinase Inhibition Assay (General Protocol)

Biochemical assays are performed to determine the direct inhibitory activity of a compound against a purified kinase enzyme.





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Workflow for Biochemical Kinase Inhibition Assay



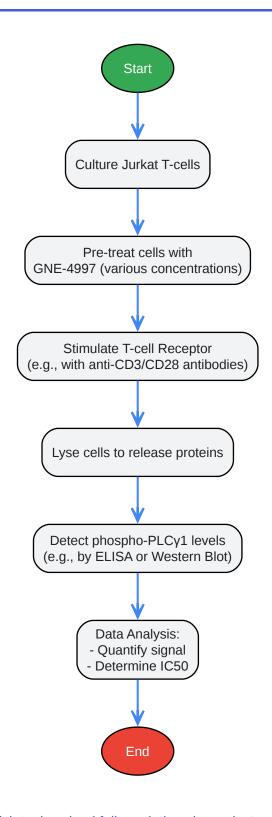
Methodology:

- Reagents and Plate Preparation: A solution containing purified recombinant ITK enzyme, a suitable buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT, 2mM MnCl₂), ATP, and a appropriate substrate (e.g., a synthetic peptide) is prepared.
- Compound Addition: GNE-4997 is serially diluted to a range of concentrations and added to the assay wells.
- Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
- Detection: A detection reagent, such as ADP-Glo[™], is added to the wells. This reagent
 quenches the kinase reaction and converts the ADP generated into a luminescent signal.
- Signal Measurement: The luminescence is measured using a plate reader. The intensity of the signal is inversely proportional to the inhibitory activity of the compound.
- Data Analysis: The data is plotted as a dose-response curve, and the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (K_i) is calculated.

Cellular Phospho-PLCy1 Assay

This assay measures the ability of **GNE-4997** to inhibit the phosphorylation of PLCy1, a direct downstream target of ITK, in a cellular environment.





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Workflow for Cellular Phospho-PLCy1 Assay

Methodology:



- Cell Culture: Jurkat T-cells, a human T-lymphocyte cell line, are cultured under standard conditions.
- Compound Pre-treatment: The cells are pre-incubated with varying concentrations of GNE-4997 for a specific duration.
- TCR Stimulation: The T-cell receptor is stimulated using agents such as anti-CD3 and anti-CD28 antibodies to activate the ITK signaling pathway.
- Cell Lysis: After stimulation, the cells are lysed to release the intracellular proteins.
- Detection of Phospho-PLCy1: The levels of phosphorylated PLCy1 in the cell lysates are quantified using a sensitive detection method, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting with a phospho-specific antibody.
- Data Analysis: The results are analyzed to determine the concentration of GNE-4997 required to inhibit PLCy1 phosphorylation by 50% (IC₅₀).

Conclusion

GNE-4997 is a highly potent and selective inhibitor of ITK. Its low nanomolar biochemical potency and its effective inhibition of downstream signaling in a cellular context underscore its potential as a targeted therapeutic agent. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this and other kinase inhibitors. A thorough understanding of a compound's kinase selectivity profile is paramount for its successful development from a promising lead into a clinically effective drug.

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References

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